

Batabulin sodium in vivo tumor growth impairment validation

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Compound Focus: Batabulin Sodium

CAS No.: 195533-98-3

Cat. No.: S548456

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Experimental Data on In Vivo Tumor Growth Impairment

The table below summarizes the key experimental data from a primary in vivo study on **Batabulin sodium**:

| Animal Model | Dosage & Route | Dosing Schedule | Experimental Results | Reported Toxicity |
|--|------------------|---|---|---|
| Male athymic nude mice (nu/nu) implanted with CCRF-CEM tumor cells [1] [2] | 40 mg/kg [1] [2] | Intraperitoneal injection; once per week; on days 5, 12, and 19 post-tumor implantation [1] [2] | Impaired growth of drug-sensitive CCRF-CEM tumors [1] [2] | Moderate hematologic and gastrointestinal toxicity observed in mouse models [3] |

Detailed Experimental Protocols

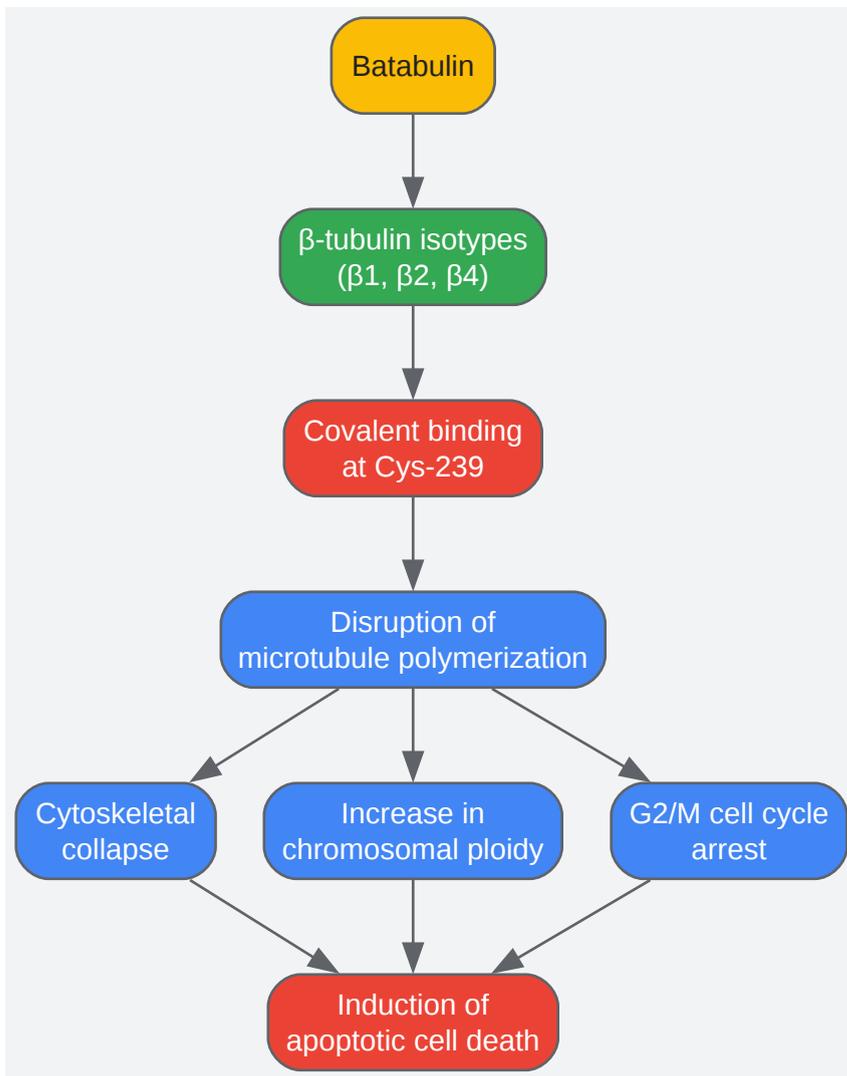
For researchers seeking to replicate or understand these studies, here are the detailed methodologies:

- In Vivo Animal Model Protocol** [1] [2]

- **Animal Models:** Male athymic nude mice (nu/nu), 6-8 weeks old, weighing 20-25 grams.
 - **Tumor Model:** Mice were injected with drug-sensitive human CCRF-CEM tumor cells to establish xenografts.
 - **Dosing Regimen:** **Batabulin sodium** was administered via intraperitoneal injection at 40 mg/kg, once a week on days 5, 12, and 19 after tumor cell inoculation.
 - **Outcome Measurement:** The study concluded that this treatment protocol impaired the growth of the CCRF-CEM tumors.
- **In Vitro Mechanism Assays** [1] [2]
 - **Cell Lines Used:** Human breast cancer cell line (MCF7).
 - **Cell Cycle Analysis:** After 24 hours of treatment with Batabulin (30-300 nM), cells were analyzed for DNA content. Approximately 25-30% of cells exhibited tetraploid (4n) DNA content, indicating arrest at the G2/M phase of the cell cycle.
 - **Apoptosis Analysis:** After 24-48 hours of treatment with Batabulin (30-300 nM), 25-30% of cells showed reduced DNA content characteristic of apoptosis. After 48 hours of exposure to 100 nM Batabulin, 50-80% of the cell population was undergoing apoptosis.

Mechanism of Action: From Molecular Target to Apoptosis

Batabulin sodium exerts its antitumor effect through a defined mechanism that leads to cell death. The following diagram illustrates this pathway:



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Comparative Perspective with Other Tubulin-Targeting Agents

Batabulin is one of several agents investigated for brain tumors like Glioblastoma (GBM). The table compares it with other tubulin inhibitors that also target the colchicine binding site:

| Compound | Key Mechanism | Blood-Brain Barrier (BBB) Penetration | Clinical Trial Status for Brain Tumors |
|---------------------------|--|---------------------------------------|---|
| Batabulin | Covalently binds β -tubulin isotypes (β 1, β 2, β 4), disrupting polymerization [1] [2] [3] | Yes, due to lipophilicity [3] [4] | Phase II; no response observed in malignant glioma patients; well-tolerated [4] |
| Verubulin | Binds colchicine site on β -tubulin; vascular disrupting agent [4] | Yes [4] | Phase II; no significant effect in recurrent GBM [4] |
| Lexibulin (CYT997) | Synthetic tubulin inhibitor; vascular disruption effect [4] | Information Not Specified | Phase Ib completed; efficacy unknown [4] |
| Lisavanbulin | Binds colchicine site; inhibits GBM stem-like cells [4] | Information Not Specified | Ongoing clinical trials for GBM [4] |
| Mebendazole | Binds β -tubulin to inhibit polymerization [4] | Yes [4] | Preclinical; showed promise in TMZ-resistant mouse models [4] |

Interpretation for Researchers

Batabulin sodium has a well-defined and irreversible mechanism of action, supported by robust preclinical data showing efficacy in mouse xenograft models. However, its translation to the clinic for brain tumors was unsuccessful. This contrast between strong preclinical data and limited clinical efficacy is an important consideration for your research and development strategy.

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